1-(1,5-Dimethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid

Description

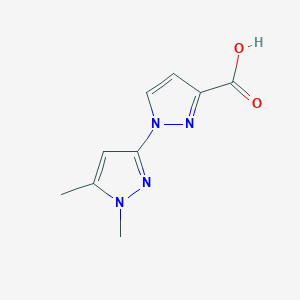

1-(1,5-Dimethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring two pyrazole rings. The core structure consists of a pyrazole moiety substituted at the 3-position with a carboxylic acid group and a second pyrazole ring bearing 1,5-dimethyl substituents.

Properties

Molecular Formula |

C9H10N4O2 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

1-(1,5-dimethylpyrazol-3-yl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H10N4O2/c1-6-5-8(11-12(6)2)13-4-3-7(10-13)9(14)15/h3-5H,1-2H3,(H,14,15) |

InChI Key |

OVHUNPDAAKUJTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. For the target compound:

- Step 1 : Synthesize 1,5-dimethylpyrazole-3-carbaldehyde via Knorr-type condensation of methylhydrazine with a 1,3-diketone (e.g., acetylacetone).

- Step 2 : Convert the aldehyde to an acetylenic ketone (e.g., via Sonogashira coupling).

- Step 3 : Cyclocondensation with hydrazine hydrate forms the second pyrazole ring. Hydrolysis of an ester intermediate introduces the carboxylic acid group.

Example :

Alkylation of Pyrazolecarboxylates

A superbase-mediated alkylation strategy (adapted from):

- Step 1 : Synthesize ethyl 4-pyrazolecarboxylate via condensation of diethyl oxalate with hydrazine.

- Step 2 : Alkylate with 3-bromo-1,5-dimethyl-1H-pyrazole in KOH-DMSO at 80°C.

- Step 3 : Hydrolyze the ester to the carboxylic acid.

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | KOH (3 eq) |

| Temperature | 80°C |

| Reaction Time | 4–6 h |

| Yield (alkylation step) | 72% |

| Yield (hydrolysis step) | 88% |

Oxidative Functionalization

Oxidation of a methyl group on the pyrazole ring to a carboxylic acid:

- Step 1 : Synthesize 1-(1,5-dimethylpyrazol-3-yl)-3-methyl-1H-pyrazole via coupling.

- Step 2 : Oxidize the 3-methyl group using KMnO₄ in acidic conditions.

Critical Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step purification required | Moderate |

| Alkylation | One-pot feasibility | Requires superbasic conditions | High |

| Oxidation | Direct functionalization | Risk of side reactions | Low |

Alternative Approaches

- Cross-Coupling (Suzuki-Miyaura) : Link pre-formed pyrazole units using 3-bromo-1H-pyrazole-3-carboxylate and 1,5-dimethylpyrazol-3-ylboronic acid.

- Multicomponent Reactions : Combine methylhydrazine, diketones, and aldehydes in a single pot.

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Carboxylic Acid Derivatives

Key Observations :

- Methyl vs. However, aryl substituents (e.g., 4a, 4b) improve thermal stability and intermolecular interactions (e.g., π-π stacking) .

- Functional Groups : Hydroxyl (4a) or chlorophenyl (4b) groups modify electronic properties and bioactivity. For instance, chlorine’s electron-withdrawing effect in 4b may enhance binding to hydrophobic enzyme pockets .

Physicochemical Properties

- Melting Points : Methyl-substituted derivatives (e.g., TCI’s 1,5-dimethyl analog) generally exhibit lower melting points than aryl-substituted ones (e.g., 4b: >300°C vs. 4a: 171–173°C) due to reduced crystal lattice energy .

- Acidity : The carboxylic acid group (pKa ~3–4) enables salt formation and pH-dependent solubility. Analogues with electron-withdrawing groups (e.g., 4b) may have lower pKa values .

Crystallographic Insights

- Intramolecular Interactions: highlights O—H···O hydrogen bonding in β-keto-enol derivatives, stabilizing molecular conformation .

- Packing Efficiency : Aryl-substituted pyrazoles (e.g., ’s ethyl 1,5-diphenylpyrazole-4-carboxylate) exhibit tighter packing due to π-π interactions, contrasting with methyl-substituted analogs .

Biological Activity

1-(1,5-Dimethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1701748-88-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₀N₄O₂

- Molecular Weight : 206.20 g/mol

- Structure : The compound features a pyrazole ring substituted with a carboxylic acid group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis and cell cycle arrest |

| HepG2 (Liver) | 26.00 | Inhibition of VEGF-induced proliferation |

| A549 (Lung) | 49.85 | Autophagy induction without apoptosis |

Studies indicate that the compound's ability to inhibit cell growth is associated with its interaction with key signaling pathways involved in cancer progression, such as the VEGF pathway and cyclin-dependent kinases (CDKs) .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have been reported to reduce inflammation markers in vitro and in vivo.

| Inflammatory Model | Effect Observed |

|---|---|

| LPS-stimulated macrophages | Decreased TNF-alpha production |

| Carrageenan-induced paw edema | Reduced swelling |

The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been well-documented. The specific compound has shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 40 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including the target compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity against different cell lines, demonstrating that modifications in the pyrazole structure significantly influenced biological activity .

- Mechanistic Studies : Research indicated that compounds with carboxylic acid functionalities exhibited enhanced binding affinity to target proteins involved in cancer signaling pathways, leading to increased cytotoxicity .

Q & A

Q. What are the common synthetic routes for preparing 1-(1,5-dimethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyrazole-3-carboxylic acid derivatives typically involves cyclization reactions between hydrazines and α,β-unsaturated carbonyl precursors. For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives are synthesized via condensation of hydrazines with diketone intermediates, achieving yields up to 84% under reflux conditions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst use : Acidic or basic catalysts (e.g., acetic acid) improve cyclization efficiency.

- Temperature control : Reflux in ethanol (70–80°C) balances yield and side-product formation .

Advanced computational tools, such as quantum chemical reaction path searches, can further optimize conditions by predicting energetically favorable pathways .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of pyrazole-3-carboxylic acid derivatives?

Methodological Answer: Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) .

- NMR spectroscopy : H and C NMR confirm substituent positions and proton environments, with carboxylate protons typically appearing as broad singlets (~δ 12–14 ppm) .

- IR spectroscopy : Carboxylic acid C=O stretches are observed near 1700 cm, while pyrazole ring vibrations occur at 1500–1600 cm .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How should researchers handle discrepancies in melting points or spectral data when reproducing synthesis of related pyrazole-carboxylic acid compounds?

Methodological Answer: Discrepancies may arise from polymorphism, solvent residues, or impurities. For example, 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (6a) exhibits a reported melting point of 182–183°C, but experimental values may vary by 1–2°C due to recrystallization solvent differences . Mitigation strategies:

- Purification : Use column chromatography or recrystallization from ethanol/water mixtures.

- Analytical cross-validation : Compare NMR and IR data with literature (e.g., J. Heterocycl. Chem. references) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reaction mechanisms proposed for the cyclization of pyrazole-3-carboxylic acid precursors?

Methodological Answer: Conflicting mechanisms (e.g., keto-enol tautomerism vs. direct cyclization) can be resolved via:

- Isotopic labeling : Track proton transfer pathways using deuterated solvents or N-labeled hydrazines .

- Kinetic studies : Monitor intermediate formation via in situ FTIR or UV-Vis spectroscopy.

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways (e.g., B3LYP/6-31G* level) .

Q. How can computational chemistry tools, such as quantum mechanical calculations, enhance the design of novel pyrazole-carboxylic acid derivatives with targeted properties?

Methodological Answer: Computational approaches enable:

- Property prediction : COSMO-RS simulations estimate solubility and partition coefficients .

- Reaction design : Transition state modeling identifies steric/electronic barriers in substituent addition (e.g., methyl vs. trifluoromethyl groups) .

- Structure-activity relationship (SAR) : Molecular docking predicts binding affinities to biological targets (e.g., enzymes inhibited by pyrazole derivatives) .

Q. What methodologies are recommended for analyzing the stability of pyrazole-carboxylic acid derivatives under varying storage conditions, and how can degradation products be identified?

Methodological Answer:

- Accelerated stability testing : Expose compounds to 40°C/75% RH for 4 weeks and monitor via HPLC .

- Forced degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH) or oxidative stress (HO) identifies labile functional groups .

- LC-MS/MS : Detects degradation products (e.g., decarboxylated or dimerized species) .

Q. When encountering inconsistent biological activity data across studies, what systematic approaches should be taken to validate the structure-activity relationships of pyrazole-3-carboxylic acid analogs?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability .

- Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antifungal activity) .

- Crystallographic SAR : Correlate hydrogen-bonding motifs (e.g., carboxylate interactions with enzyme active sites) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.